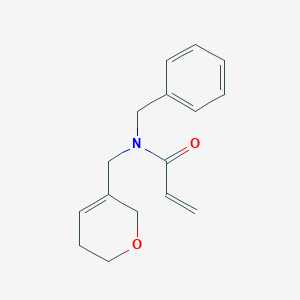

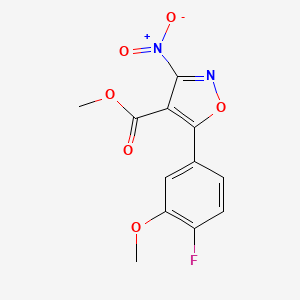

![molecular formula C19H19Cl2N3O B2992574 4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine CAS No. 872581-72-1](/img/structure/B2992574.png)

4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings. The benzimidazole core is substituted at the 1-position with a (2,4-dichlorophenyl)methyl group and at the 2-position with a morpholine moiety.Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activities

A novel synthesis approach for benzimidazole derivatives containing morpholine was developed, demonstrating significant antioxidant activities and glucosidase inhibition potential. These compounds were synthesized through a one-pot nitro reductive cyclization reaction, exhibiting high scavenging activity in various in vitro antioxidant assays. The study highlights the structure-activity relationship of these analogs, underscoring their potential in medicinal chemistry (Özil, M., Parlak, C., & Baltaş, N., 2018).

Anti-inflammatory and COX-2 Inhibition

Research on benzimidazole derivatives bearing oxadiazole and morpholine rings revealed significant anti-inflammatory activity. Specifically, one compound demonstrated notable inhibition in a carrageenan-induced rat paw edema test, coupled with reduced ulcerogenic effects and efficient COX-2 inhibition. This study's findings underscore the therapeutic potential of these compounds in treating inflammatory diseases (Rathore, A. et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives, including those with morpholine, have been studied for their corrosion inhibition properties on N80 steel in hydrochloric acid. These inhibitors showed high efficiency, demonstrating their potential in protecting metals from corrosion in acidic environments. The study combined electrochemical methods, surface analysis, and quantum chemical studies to elucidate the mechanism of inhibition (Yadav, M. et al., 2016).

Antifungal Activity

A series of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties were synthesized and tested for their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds displayed higher activity compared to the standard fungicide, carbendazim, highlighting their potential as novel antifungal agents (Qu, Z.-q. et al., 2015).

Zukünftige Richtungen

Benzimidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring the potential applications of this compound in various fields, including medicinal chemistry, drug discovery, and organic synthesis .

Eigenschaften

IUPAC Name |

4-[[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O/c20-15-6-5-14(16(21)11-15)12-24-18-4-2-1-3-17(18)22-19(24)13-23-7-9-25-10-8-23/h1-6,11H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGYGJQJLKZQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992500.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)

![N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide](/img/structure/B2992505.png)

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)